N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[[2-(aminomethyl)phenyl]methyl]-N-methylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-17(15-9-3-2-4-10-15)12-14-8-6-5-7-13(14)11-16/h5-8,15H,2-4,9-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOSCUUJKFLQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1CN)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine typically involves the reaction of 2-(aminomethyl)benzylamine with N-methylcyclohexanamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving cell signaling and molecular interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and pharmacological profiles. Below is a detailed comparison with three closely related compounds:
Structural Comparison
Physicochemical Properties
| Property | This compound | 1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine | N-Methyl-1-phenylcyclohexylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~237.36 (estimated) | 170.30 | 189.29 |
| Lipophilicity (LogP) | Higher (due to benzyl group) | Moderate (alkyl substituents) | Moderate (phenyl group) |
| Aqueous Solubility | Likely low (hydrophobic substituents) | Moderate (smaller alkyl groups) | Low (aromatic dominance) |
| Metabolic Stability | Potential CYP3A4 substrate (benzyl group) | Likely stable (simpler structure) | Variable (depends on metabolism) |
Research Findings and Limitations
- Synthetic Accessibility : The reference compound’s synthesis likely involves multi-step alkylation/amination, while analogs like CAS 363626-93-1 may use simpler alkylation routes .
- Pharmacological Gaps: No in vivo or in vitro activity data for the reference compound is available in the provided evidence. Structural analogs (e.g., PF 43(1) derivatives) prioritize antibacterial over CNS activity .
- Safety Profiles: Limited toxicity data exists for all compounds, though discontinuation of CAS 363626-93-1 in commercial catalogs may indicate regulatory or stability concerns .
Biological Activity
N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine, with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with both a methyl group and an aminomethyl-phenyl moiety. This unique structure enhances its reactivity and biological properties, making it a subject of interest in pharmacological research.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C15H24N2 |
| Molecular Weight | 232.36 g/mol |
| Functional Groups | Aminomethyl, methyl, cyclohexane |
Biological Activities
Research indicates that this compound may exhibit various biological activities, particularly in neurotransmitter modulation and receptor interactions.
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly those involving serotonin receptors. This modulation can influence various neurological processes and behaviors.
- Receptor Interactions : Studies suggest that the compound may interact with specific receptors, including serotonin 5-HT2C receptors. Such interactions can lead to functional selectivity in signaling pathways, which is crucial for developing therapeutic agents targeting psychiatric disorders .
The mechanism of action of this compound involves binding to specific molecular targets, such as neurotransmitter receptors and enzymes. This binding modulates their activity, leading to various biological effects:
- Receptor Binding : The compound's structure allows it to fit into receptor sites, influencing their activation or inhibition.
- Enzyme Modulation : It may also affect enzyme activity related to neurotransmitter synthesis or breakdown, further influencing neuronal signaling.
Research Findings
Several studies have focused on the biological activity of this compound:
- Neuropharmacological Studies : Research has demonstrated that compounds structurally similar to this compound exhibit varying degrees of selectivity at serotonin receptors. For instance, one study identified a related compound that showed significant selectivity for the 5-HT2C receptor with an EC50 value of 23 nM .
- Case Studies : In animal models, compounds with similar structures have exhibited antipsychotic-like effects, suggesting potential therapeutic applications for mood disorders and psychosis.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-Aminobenzyl)-N-methylcyclohexanamine | C15H24N2 | Lacks phenyl methyl substitution |
| N-(2-Aminoethyl)-N-methylcyclohexanamine | C9H20N2 | Shorter aliphatic chain; less steric hindrance |
| 1-Methyl-4-(2-aminoethoxy)-benzene | C10H15NO2 | Contains an ether linkage; different functional group |
This table illustrates how this compound is distinguished by its combination of cyclohexane structure and aromatic amine functionalities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine with high purity?
- Methodology : Optimize reductive amination between 2-(aminomethyl)benzaldehyde and N-methylcyclohexanamine using sodium cyanoborohydride in methanol at pH 5–5. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity (>95%) using HPLC with UV detection at 254 nm .
- Key Considerations : Excess amine (1.5–2.0 equivalents) improves yield by shifting equilibrium. Impurities often arise from incomplete reduction or byproducts; repurification with recrystallization (ethanol/water) is advised .
Q. How can researchers validate the structural integrity of this compound experimentally?
- Methodology :
- NMR : Use - and -NMR to confirm the cyclohexane ring (δ 1.2–2.1 ppm for CH groups) and aromatic protons (δ 6.8–7.4 ppm for the benzyl group). Compare with reference data from NIST Chemistry WebBook .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z 261.2200 (calculated for CHN). Fragmentation patterns (e.g., loss of cyclohexyl group) confirm substituent connectivity .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodology : Employ LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Use deuterated internal standards (e.g., N-methyl-d-cyclohexanamine) to correct for matrix effects. Limit of detection (LOD) typically reaches 0.1 ng/mL .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodology : Synthesize enantiomers via chiral resolution (e.g., using (+)- or (−)-di-p-toluoyl-d-tartaric acid). Test binding affinity to target receptors (e.g., σ-1 or NMDA receptors) using surface plasmon resonance (SPR). For example, (R)-isomers may show 3–5× higher affinity due to spatial compatibility with hydrophobic receptor pockets .
- Data Contradiction Note : Discrepancies in literature about activity may arise from uncharacterized stereochemical mixtures. Always report enantiomeric excess (EE) via chiral HPLC .
Q. What strategies resolve contradictions in reported pharmacokinetic properties (e.g., bioavailability)?
- Methodology :
- In Silico Modeling : Use QSAR models to predict logP (estimated 2.8) and permeability (Caco-2 assay). Adjust parameters if experimental logP deviates >0.5 units.
- In Vivo Studies : Administer radiolabeled compound (e.g., C) to rodents; measure plasma half-life and tissue distribution via scintillation counting. Discrepancies may stem from species-specific metabolism or formulation (e.g., PEG vs. saline) .
Q. How can researchers investigate the compound’s interaction with membrane transporters (e.g., P-glycoprotein)?
- Methodology : Use Madin-Darby Canine Kidney (MDCK) cells overexpressing P-gp. Measure bidirectional transport (apical-to-basal vs. basal-to-apical) with/without inhibitors (e.g., verapamil). A efflux ratio >2 indicates P-gp substrate activity .
Experimental Design & Data Analysis
Q. Designing a study to assess neuroprotective effects: What controls and endpoints are critical?
- Controls : Include vehicle (DMSO/saline), positive control (e.g., memantine), and sham groups.
- Endpoints :
- Biochemical : Measure glutamate-induced excitotoxicity in primary neurons via lactate dehydrogenase (LDH) release.
- Behavioral : Use Morris water maze for cognitive function in rodent models of neurodegeneration.
- Statistical Power : Minimum n=8/group to detect 30% effect size (α=0.05, β=0.2) .
Q. How to address conflicting data on metabolic stability across studies?
- Root Causes : Variability in microsomal sources (human vs. rat), incubation conditions (pH, NADPH concentration), or analytical methods.
- Resolution : Standardize protocols per FDA guidelines (e.g., 1 mg/mL microsomes, 1 mM NADPH). Cross-validate with stable isotope tracers .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 260.39 g/mol | HR-MS |
| logP (Predicted) | 2.8 | QSAR |
| Solubility (pH 7.4) | 0.5 mg/mL in PBS | Shake-flask |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| N-methylcyclohexanamine | Incomplete reaction | Excess aldehyde, 48h reflux |
| Diastereomeric adducts | Stereochemical scrambling | Chiral chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
